N2,N4-bis(2-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride
Description
N2,N4-Bis(2-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride is a triazine derivative characterized by two 2-chlorophenyl substituents at the N2 and N4 positions, a morpholino group at the C6 position, and a dihydrochloride salt form. The dihydrochloride salt form likely enhances solubility and crystallinity, as observed in related triazine derivatives .
Properties
IUPAC Name |
2-N,4-N-bis(2-chlorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N6O.2ClH/c20-13-5-1-3-7-15(13)22-17-24-18(23-16-8-4-2-6-14(16)21)26-19(25-17)27-9-11-28-12-10-27;;/h1-8H,9-12H2,(H2,22,23,24,25,26);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEBOKZKSOQOSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC=CC=C3Cl)NC4=CC=CC=C4Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl4N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N2,N4-bis(2-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological effects, and mechanisms of action of this compound, supported by relevant case studies and research findings.
- Chemical Name : this compound
- CAS Number : 1215562-63-2
- Molecular Formula : C19H20Cl4N6O
- Molecular Weight : 490.2 g/mol
Synthesis
The synthesis of N2,N4-bis(2-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine typically involves the reaction of 2-chlorophenylamine with cyanuric chloride under controlled conditions. The morpholine group is introduced subsequently to yield the final compound.
Anticancer Properties
Recent studies have highlighted the anticancer activity of N2,N4-bis(2-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine:
-
Inhibition of Cancer Cell Lines : The compound has shown selective inhibition against triple-negative breast cancer cells (MDA-MB231), demonstrating a significant reduction in cell viability at concentrations as low as 10 µM. In contrast, hormone-dependent cancer cell lines (SKBR-3 and MCF-7) exhibited more resistance to treatment .
Cell Line IC50 (µM) Sensitivity MDA-MB231 <10 High SKBR-3 >20 Moderate MCF-7 >20 Low - Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and disruption of mitochondrial membrane potential. This suggests that it may target mitochondrial functions critical for cell survival .
Antimicrobial Activity
Beyond its anticancer properties, preliminary studies indicate potential antimicrobial effects. The compound has been tested against various bacterial strains and fungi, showing promising results that warrant further investigation.
Case Studies
- Study on Antiproliferative Effects : A study focusing on a series of 1,3,5-triazine derivatives including N2,N4-bis(2-chlorophenyl)-6-morpholino demonstrated that these compounds significantly inhibited cell proliferation in vitro across multiple cancer cell lines. The structure–activity relationship analysis indicated that modifications on the triazine core could enhance biological activity .
- Comparative Analysis with Other Compounds : In comparative studies with other triazine derivatives, N2,N4-bis(2-chlorophenyl)-6-morpholino showed superior activity against specific cancer types while maintaining lower toxicity profiles in normal cells .
Scientific Research Applications
Anticancer Research
Research indicates that N2,N4-bis(2-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride exhibits potent anticancer activity across various cancer cell lines. Notable findings include:
- IC50 Values : The compound demonstrated IC50 values of 0.20 μM against A549 (lung cancer), 1.25 μM against MCF-7 (breast cancer), and 1.03 μM against HeLa (cervical cancer) cell lines .
- Mechanism : The anticancer activity is attributed to the suppression of AKT phosphorylation and subsequent inhibition of downstream signaling pathways involved in tumor growth.
Enzyme Inhibition
The compound has shown potential as an inhibitor of key enzymes involved in critical cellular processes:
- Phosphoinositide 3-Kinase (PI3K) : Inhibition of PI3K signaling pathways that are crucial for cell growth and metabolism.
- Mammalian Target of Rapamycin (mTOR) : Affects mTOR pathways vital for protein synthesis and cell cycle progression.
Structure-Activity Relationship Studies
Recent studies have focused on the structure-activity relationship (SAR) of compounds within the same chemical family:
- A library of 126 compounds based on the 6,N2-diaryl-1,3,5-triazine-2,4-diamine scaffold was prepared using a microwave-assisted method. This study evaluated the antiproliferative properties against breast cancer cell lines and established a quantitative structure–activity relationship (QSAR) model for further compound design .
Potential Therapeutic Uses
Given its biological activity, this compound holds promise for development into therapeutic agents targeting various diseases:
- The compound's ability to selectively inhibit cancer cell proliferation while sparing non-cancerous cells suggests potential applications in targeted cancer therapies .
Synthesis and Industrial Applications
The synthesis of this compound typically involves the reaction of 2-chloroaniline with cyanuric chloride followed by the introduction of morpholine under controlled conditions. This process is scalable for industrial production using batch reactors to optimize yield and purity.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Anticancer Activity | Exhibits potent activity against various cancer cell lines with low IC50 values. |
| Enzyme Inhibition | Inhibits PI3K and mTOR pathways critical for cell growth and metabolism. |
| Structure-Activity Studies | SAR studies have led to the development of a library of compounds with promising anticancer properties. |
| Therapeutic Potential | Potential use in targeted therapies due to selective inhibition of cancer cells. |
| Industrial Synthesis | Scalable synthesis methods suitable for large-scale production in industrial settings. |
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
Triazine derivatives exhibit diverse biological and chemical properties depending on substituents. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Chlorophenyl vs.
- Salt Forms: Dihydrochloride salts (e.g., target compound) improve solubility compared to neutral triazine bases, as seen in related compounds like N2,N4-bis(4-fluorophenyl)-6-morpholino-triazine dihydrochloride .
- Morpholino Group: The morpholino substituent at C6 is a common feature in triazine derivatives, contributing to hydrogen-bonding capacity and conformational flexibility .
Physical and Spectroscopic Properties
- Melting Points : The target compound’s dihydrochloride form likely has a higher melting point than neutral analogues (e.g., 140–142°C for ’s compound) due to ionic interactions .
- Spectral Data: IR: Morpholino-containing triazines exhibit characteristic C-O-C stretches near 1245 cm⁻¹ . NMR: Aromatic protons in 2-chlorophenyl groups resonate downfield (δ ~7.0–7.5 ppm), distinct from methoxy-substituted analogues (δ ~6.8–7.2 ppm) .
Q & A
Basic: What are the standard synthetic routes for N2,N4-bis(2-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride, and how can reaction conditions be optimized for yield?
The synthesis typically involves nucleophilic substitutions on a cyanuric chloride core. Key steps include:
- Step 1 : Reaction of cyanuric chloride with 2-chloroaniline derivatives to introduce the chlorophenyl groups under anhydrous conditions (e.g., in dichloromethane at 0–5°C) .
- Step 2 : Substitution of the third chlorine atom with morpholine at elevated temperatures (60–80°C) in polar aprotic solvents like 1,4-dioxane .
- Step 3 : Salt formation using HCl gas in ethanol to yield the dihydrochloride .
Optimization : Yield improvements (up to 85%) are achieved by controlling stoichiometry (2:1 molar ratio of aniline to cyanuric chloride) and using catalysts like triethylamine to neutralize HCl byproducts .
Basic: Which analytical techniques are critical for characterizing this compound, and what structural features do they confirm?
- NMR (¹H/¹³C) : Confirms substitution patterns on the triazine ring. Key signals include:
- Aromatic protons (δ 7.2–7.8 ppm for chlorophenyl groups) .
- Morpholine protons (δ 3.6–3.8 ppm for N-CH₂ and O-CH₂ groups) .
- HPLC : Validates purity (>98%) using a C18 column with acetonitrile/water (70:30) mobile phase .
- X-ray crystallography : Resolves dihedral angles between the triazine core and substituents, critical for understanding π-π stacking interactions .
Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in cancer cell lines?
- Kinase inhibition assays : Test activity against PI3K/mTOR pathways using recombinant enzymes and ATP-competitive assays (IC50 determination) .
- Apoptosis markers : Quantify caspase-3/7 activation via fluorescence-based assays in treated vs. untreated cells .
- Molecular docking : Use software like AutoDock Vina to model interactions between the morpholino group and mTOR’s ATP-binding pocket .
Note : Include negative controls (e.g., unsubstituted triazines) to isolate the role of the chlorophenyl groups .
Advanced: How should researchers address discrepancies in reported IC50 values across different cancer cell lines?
Discrepancies (e.g., IC50 ranging from 12–16 μM in HepG2 vs. MDA-MB231) may arise from:
- Cell line heterogeneity : Variations in membrane permeability or efflux pump expression .
- Assay conditions : Optimize incubation time (48–72 hours) and serum-free media to reduce interference .
Resolution : Normalize data using reference inhibitors (e.g., rapamycin for mTOR) and validate via Western blotting for downstream targets like p-S6K .
Advanced: What computational methods are suitable for predicting structure-activity relationships (SAR) of triazine derivatives?
- QSAR modeling : Use descriptors like Hammett σ constants for chlorophenyl substituents to correlate electronic effects with bioactivity .
- Molecular dynamics simulations : Analyze binding stability (RMSD < 2 Å over 100 ns) of the morpholino group in solvent models .
- ADMET prediction : Tools like SwissADME assess logP (≈3.5) and solubility (<10 μM) to prioritize derivatives for synthesis .
Basic: What are the key challenges in scaling up synthesis, and how can they be mitigated?
- Byproduct formation : Excess HCl during salt formation can degrade the product. Mitigate via slow HCl gas addition and pH monitoring .
- Purification : Use continuous flow chromatography instead of batch processing to improve yield and reduce solvent waste .
Advanced: How can solubility limitations in aqueous buffers be overcome for in vivo studies?
- Co-solvents : Use cyclodextrin complexes (e.g., HP-β-CD) to enhance solubility up to 20 mg/mL .
- Prodrug derivatization : Introduce phosphate groups at the morpholino nitrogen for improved hydrophilicity .
Advanced: What strategies are effective for analyzing metabolic stability in hepatic microsomes?
- LC-MS/MS : Monitor parent compound depletion over 60 minutes using CYP3A4/CYP2D6 isoforms .
- Metabolite identification : Detect hydroxylated derivatives (m/z +16) via high-resolution mass spectrometry .
Basic: How do substituent variations (e.g., methyl vs. ethyl groups) impact bioactivity?
- Chlorophenyl vs. methylphenyl : Chlorine’s electron-withdrawing effect enhances binding to hydrophobic enzyme pockets (e.g., IC50 of 15.83 μM vs. 16.32 μM for methylphenyl in MDA-MB231) .
- Morpholino vs. piperidine : Morpholino’s oxygen improves solubility but reduces membrane permeability compared to piperidine .
Advanced: What validation parameters are critical for developing a stability-indicating HPLC method?
- Forced degradation : Expose the compound to heat (60°C), acid (0.1M HCl), and UV light to confirm method robustness .
- Linearity : R² > 0.99 across 50–150% of the target concentration.
- LOD/LOQ : ≤0.1 μg/mL and ≤0.3 μg/mL, respectively, using signal-to-noise ratios .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
